Ethyl Phenylsulfinylacetate

Vue d'ensemble

Description

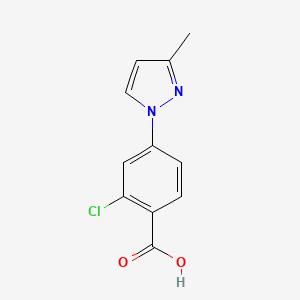

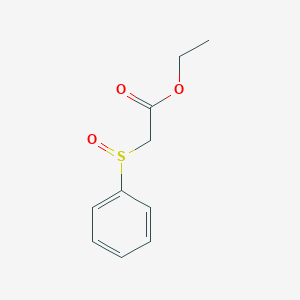

Ethyl Phenylsulfinylacetate, also known as EPSA, is an organic compound with the chemical formula C10H12O3S . It is a liquid at 20°C and is used in various chemical reactions .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a simple synthesis of ethyl 2,4-dienoates from aldehydes and ethyl 2-phenylsulfinylacetate has been described . The reaction was carried out in the presence of piperidine, yielding Z-isomers of 2-phenylsulfinyl-2-alkylideneacetates .

Molecular Structure Analysis

The molecular formula of this compound is C10H12O3S, and its molecular weight is 212.26 g/mol .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been used in the synthesis of ethyl 2,4-dienoates from aldehydes .

Physical And Chemical Properties Analysis

This compound is a liquid at 20°C. It has a boiling point of 154°C at 3 mmHg and a flash point of 171°C. Its specific gravity at 20°C is 1.21, and its refractive index is 1.55 .

Applications De Recherche Scientifique

Antioxidant and Neuroprotective Activities

Ethyl ferulate, a compound similar to Ethyl Phenylsulfinylacetate, has been identified for its antioxidant and neuroprotective activities. This phenylpropanoid shows potential for use in nutraceutical and pharmaceutical industries due to its anti-inflammatory, antimutagenic, antiapoptotic, and antiproliferative properties. A systematic review and technological prospection highlighted its underexplored potential in these sectors (Cunha et al., 2019).

Green Chemistry in Synthesis

Ethyl (4-phenylphenyl)acetate, a biaryl compound synthesized using green Suzuki coupling reactions, demonstrates potential as a lead compound in discovering new nonsteroidal anti-inflammatory drugs for treating arthritis. This represents an eco-friendly approach in medicinal chemistry research, highlighting the importance of sustainable methods in drug synthesis (Costa et al., 2012).

Applications in Cancer Research

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been explored as inhibitors of kidney-type glutaminase (GLS), showing promise in cancer research. These analogs exhibit potential for developing more potent GLS inhibitors with improved drug-like properties, aiding in cancer treatment research (Shukla et al., 2012).

Polysulfide Derivatives Research

Research on polysulfide derivatives from Ferula foetida yielded compounds like (E)-3-methylsulfinyl-2-propenyl sec-butyl disulfide, which could have potential applications in various scientific fields, including organic chemistry and pharmacology (Duan et al., 2002).

Self-Healing Polymer Coatings

Ethyl phenyl acetate (EPA) has been used in fabricating electrically conductive partially-cured epoxy coatings with self-healing properties. This demonstrates its potential in advanced materials science, particularly in developing smart materials for various applications (Bailey et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(benzenesulfinyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-13-10(11)8-14(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVJMTVECSPOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448832 | |

| Record name | Ethyl Phenylsulfinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54882-04-1 | |

| Record name | Ethyl Phenylsulfinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Ethyl 2-(phenylsulfinyl)acetate a useful reagent in organic synthesis?

A1: The paper "THE SIMPLE SYNTHESIS OF ETHYL 2,4-DIENOATES FROM ALDEHYDES AND ETHYL 2-(PHENYLSULFINYL)ACETATE" [] demonstrates the value of this compound. It's a key component in a straightforward synthesis of ethyl 2,4-dienoates, important building blocks in organic chemistry. [] The presence of the phenylsulfinyl group allows for specific chemical transformations, leading to the formation of the desired diene products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)